2-amino-3-hydroxy-2-(hydroxymethyl)propanoic acid hydrochloride
Description
2-Amino-3-hydroxy-2-(hydroxymethyl)propanoic acid hydrochloride (CAS: 1691615-98-1) is a hydrochlorinated amino acid derivative characterized by a propanoic acid backbone substituted with amino, hydroxyl, and hydroxymethyl groups. The compound’s structure includes a central carbon bearing an amino group (-NH₂), a hydroxymethyl group (-CH₂OH), and a hydroxyl group (-OH) at the 3-position, with a carboxylic acid (-COOH) group and hydrochloride counterion.
Safety data indicate hazards including respiratory irritation (H335), skin irritation (H315), and eye irritation (H319), necessitating precautions such as using protective equipment and ensuring adequate ventilation .
Properties
CAS No. |
1691615-98-1 |
|---|---|
Molecular Formula |
C4H10ClNO4 |
Molecular Weight |
171.58 g/mol |
IUPAC Name |
2-amino-3-hydroxy-2-(hydroxymethyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C4H9NO4.ClH/c5-4(1-6,2-7)3(8)9;/h6-7H,1-2,5H2,(H,8,9);1H |
InChI Key |
XCISODFFSWBEFQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)(C(=O)O)N)O.Cl |
Purity |
93 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-hydroxy-2-(hydroxymethyl)propanoic acid hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reduction of nitro compounds or catalytic hydrogenation. For instance, nitromethane can react with formaldehyde to form trihydroxymethyl nitromethane, which is then reduced to trihydroxymethyl aminomethane .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions in reactors with precise control over temperature, pH, and other reaction parameters. The use of catalysts and specific reagents ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-hydroxy-2-(hydroxymethyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Biochemical Applications
Buffering Agent in Biological Research
Tris is primarily utilized as a buffering agent in biological and biochemical research. It maintains the pH of solutions within a physiological range, which is crucial for enzyme activity and stability during experiments. The typical pH range for Tris buffers is between 7.0 and 9.0, making it suitable for various biological assays.
| Application | pH Range | Common Uses |
|---|---|---|
| Tris Buffer | 7.0 - 9.0 | Enzyme assays, electrophoresis |
| Tris-EDTA Buffer | 7.5 - 8.0 | DNA extraction and preservation |
| Tris-Glycine Buffer | 8.3 | Western blotting |
Electrophoresis
In gel electrophoresis, Tris buffers are frequently used to provide a stable pH environment during the separation of nucleic acids and proteins. The use of Tris in conjunction with other agents like glycine facilitates efficient migration of biomolecules through the gel matrix.
Pharmaceutical Applications
Drug Formulation
Tris plays a significant role in the formulation of pharmaceuticals, particularly in injectable solutions where maintaining pH is critical for drug stability and efficacy. Its buffering capacity helps ensure that active pharmaceutical ingredients remain stable over time.
Case Study: Tris in Vaccine Development
Recent studies have highlighted the importance of Tris buffers in vaccine formulations. For instance, during the development of mRNA vaccines for COVID-19, Tris was used to stabilize the mRNA molecules, allowing for effective delivery into human cells.
Molecular Biology Techniques
PCR and Cloning
Tris is commonly used in polymerase chain reaction (PCR) protocols and cloning procedures due to its ability to maintain optimal pH levels that enhance enzyme activity. This ensures higher fidelity during DNA amplification and cloning processes.
Cell Culture Media
In cell culture applications, Tris is incorporated into media formulations to support cell growth by maintaining a stable environment conducive to cellular activities.
Environmental Applications
Water Treatment
Tris has been explored as a potential agent in water treatment processes due to its buffering capacity, which can help neutralize acidic or basic pollutants in water bodies.
Mechanism of Action
The mechanism of action of 2-amino-3-hydroxy-2-(hydroxymethyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biochemical pathways, leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-amino-3-hydroxy-2-(hydroxymethyl)propanoic acid hydrochloride with structurally related propanoic acid derivatives, emphasizing molecular features, functional groups, and research findings:
Key Structural and Functional Differences:
In contrast, compounds like 2-(aminooxy)-3-methoxypropanoic acid hydrochloride () prioritize ether-linked groups (methoxy, aminooxy), which may alter solubility and metabolic stability. Sulfur-containing analogs (e.g., 2-amino-3-sulfanylpropanoic acid hydrochloride, ) introduce redox-active thiol groups, making them prone to oxidation—a property absent in the target compound.
Pharmacological Relevance :
- Pyrimidinyl and benzimidazole derivatives () are tailored for targeting biological receptors (e.g., kinases) due to their aromatic heterocycles. The target compound’s hydroxyl-rich structure may suit applications in chelation or glycosylation mimicry.
Safety Profiles: While the target compound shares irritation hazards (H315, H319, H335) with 2-(aminooxy)-3-methoxypropanoic acid hydrochloride , its lack of reactive sulfur or ester groups may reduce metabolic toxicity compared to thiol or ester-containing analogs.
Biological Activity
2-Amino-3-hydroxy-2-(hydroxymethyl)propanoic acid hydrochloride, commonly known as L-threonine hydrochloride , is an amino acid derivative that plays crucial roles in various biological processes. This compound is a building block for protein synthesis and serves as a precursor for several important biomolecules. Its biological activity has been the subject of extensive research, particularly in the fields of biochemistry, pharmacology, and nutrition.
L-threonine is involved in several biological pathways:
- Protein Synthesis : As an essential amino acid, L-threonine is incorporated into proteins, influencing their structure and function.
- Metabolic Pathways : It participates in the synthesis of other amino acids and metabolites, including glycine and serine, which are vital for various metabolic processes.
- Neurotransmitter Function : L-threonine has been implicated in the synthesis of neurotransmitters, contributing to cognitive functions and mood regulation.
Antimicrobial Properties
Research has indicated that L-threonine exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for L-threonine against selected bacterial strains are summarized below:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.5 |
| Staphylococcus aureus | 0.25 |
| Bacillus subtilis | 0.1 |
| Salmonella typhimurium | 0.2 |
These findings suggest that L-threonine could be a potential candidate for developing antimicrobial agents.
Anti-inflammatory Effects
L-threonine has also been studied for its anti-inflammatory properties. Research indicates that it may modulate immune responses and reduce inflammation markers in various models. A case study involving animal models showed that supplementation with L-threonine led to a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study 1: Nutritional Supplementation in Livestock
In a controlled trial, the effects of L-threonine supplementation on growth performance and immune response were evaluated in pigs. The results demonstrated that pigs receiving L-threonine showed improved weight gain and feed conversion ratios compared to controls. Additionally, serum levels of immunoglobulin G (IgG) were significantly higher in the supplemented group, indicating enhanced immune function.
Case Study 2: Human Clinical Trials
A clinical trial investigated the effects of L-threonine supplementation on patients with malnutrition-related conditions. Participants receiving L-threonine showed improvements in muscle mass and overall nutritional status compared to a placebo group. The study concluded that L-threonine could be beneficial in clinical nutrition settings.
Comparative Studies with Other Amino Acids
Comparative studies have shown that while other amino acids like L-leucine and L-lysine also support protein synthesis and metabolic functions, L-threonine uniquely contributes to specific pathways related to neurotransmitter synthesis and immune modulation.
Summary of Findings
The following table summarizes key findings from recent studies on L-threonine:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against various bacterial strains |
| Anti-inflammatory Effects | Reduced cytokines in animal models |
| Nutritional Supplementation | Improved growth performance in livestock |
| Clinical Nutrition | Enhanced muscle mass in malnourished patients |
Q & A
Basic Research Questions
Q. What are the key structural features and functional groups of 2-amino-3-hydroxy-2-(hydroxymethyl)propanoic acid hydrochloride, and how do they influence its reactivity?
- Methodological Answer : The compound contains an amino group (-NH₂), hydroxyl (-OH), hydroxymethyl (-CH₂OH), and a propanoic acid backbone. These groups enable diverse reactivity:
- Amino Group : Participates in nucleophilic substitution (e.g., acylation with acyl chlorides under basic conditions) .
- Hydroxyl/Hydroxymethyl : Engage in hydrogen bonding and oxidation-reduction reactions (e.g., oxidation with H₂O₂/KMnO₄ to form carbonyl derivatives) .
- Propanoic Acid : Forms salts or esters via acid-base reactions or esterification .
Q. What are the recommended analytical techniques for characterizing this compound’s purity and stability?
- Methodological Answer :
- Purity Analysis :
- RP-HPLC : Optimize using C18 columns with mobile phases like phosphate buffer (pH 7.4) and acetonitrile .
- NMR Spectroscopy : ¹H/¹³C NMR to verify structural integrity and detect impurities .
- Stability Testing :
- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere.
- Accelerated Degradation Studies : Expose to varying pH (1–13) and temperatures (40–60°C), monitoring degradation via UV-Vis .
Q. How should researchers handle and store this compound to maintain its integrity?
- Methodological Answer :
- Storage :
- Powder : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis/oxidation .
- Solutions : Prepare in anhydrous solvents (e.g., DMSO) and store at -80°C for ≤2 years .
- Safety Protocols : Use fume hoods for weighing, wear nitrile gloves, and avoid skin contact. In case of exposure, rinse with deionized water for 15 minutes .
Advanced Research Questions
Q. How can researchers design synthetic pathways for this compound, considering its multiple functional groups?
- Methodological Answer :
- Step 1 : Protect the amino group using tert-butoxycarbonyl (Boc) to prevent side reactions during subsequent steps .
- Step 2 : Couple the hydroxymethyl group with a protected propanoic acid derivative via carbodiimide-mediated esterification (e.g., EDC/NHS) .
- Step 3 : Deprotect the amino group using HCl/dioxane, followed by purification via recrystallization or column chromatography .
- Challenges : Competing reactivity of hydroxyl and amino groups requires selective protection strategies. Monitor intermediates using LC-MS .
Q. What strategies are effective in resolving contradictory data regarding its biological activity?
- Methodological Answer :
- Orthogonal Assays : Combine in vitro (e.g., enzyme inhibition assays) and in silico (molecular docking) studies to validate target interactions .
- Dose-Response Analysis : Test activity across a broad concentration range (nM–mM) to identify non-linear effects or off-target interactions .
- Control Experiments : Use structurally similar analogs (e.g., glutamate derivatives) to isolate the contribution of specific functional groups .
Q. What advanced spectroscopic methods are used to study its interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) on gold sensor chips to measure binding kinetics (ka/kd) in real-time .
- Fluorescence Quenching : Monitor changes in intrinsic fluorescence of tryptophan residues in proteins upon ligand binding .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) by titrating the compound into a protein solution .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility data?
- Methodological Answer :
- Solvent Screening : Test solubility in polar (water, DMSO) and non-polar solvents (hexane) under controlled pH (2–10) .
- Dynamic Light Scattering (DLS) : Detect aggregation phenomena that may skew solubility measurements .
- Cross-Validation : Compare results with independent techniques (e.g., nephelometry vs. HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
